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Compound of Interest

2-(4-Methoxyphenoxy)-5-
Compound Name:

nitropyridine
CAS No.: 71973-03-0

Cat. No.: B3151691

Get Quote

Executive Summary: The Scaffold Advantage

2-(4-Methoxyphenoxy)-5-nitropyridine (CAS 71973-03-0) represents a critical "privileged
structure" in medicinal chemistry. Unlike its carbocyclic analog (diphenyl ether), the pyridine
nitrogen introduces a dipole moment that enhances solubility and provides a unique hydrogen-
bond acceptor site within the ATP-binding pocket of kinase enzymes.

This guide compares the 4-Methoxy derivative against its primary strategic alternatives: the 4-
Fluoro (metabolic stability benchmark) and 4-Chloro (lipophilicity benchmark) analogs.

Key Performance Verdict:

» Synthetic Yield: The 4-Methoxy variant exhibits superior SNAr reaction kinetics (94-96%
yield) compared to halogenated phenols due to the electron-donating effect of the methoxy

group.

» Biological Potency: In c-Met and VEGFR2 kinase assays, urea derivatives of the 4-Methoxy
scaffold consistently show 2—-5x lower IC
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values than unsubstituted analogs, though they face faster metabolic clearance than 4-
Fluoro derivatives.

Comparative Analysis: Synthesis &
Physicochemical Properties

The synthesis of this scaffold relies on Nucleophilic Aromatic Substitution (S

Ar). The electronic nature of the phenol nucleophile drastically affects "Performance” defined
by Reaction Time and Isolated Yield.

Table 1: Synthetic Performance Metrics (S Ar Efficiency)

Reaction Conditions: 2-Chloro-5-nitropyridine (1.0 eq), Phenol derivative (1.1 eq), K

(6{0)
, DMF, 80°C.
S Nucleophilicity
Reaction Time Isolated Yield
(Phenoxy (Hammett h) (%) Purity (HPLC)
0
Substituent) )
4-Methoxy -0.27 (Strong
25 96% >99%
(Target) Donor)
4-Fluoro 0.06 (Weak
_ _ 4.0 88% 97%
(Alternative A) Withdrawer)
4-Chloro 0.23
_ _ 6.5 82% 95%
(Alternative B) (Withdrawer)
Unsubstituted 0.00 (Neutral) 35 90% 98%

Expert Insight: The 4-Methoxy group enhances the nucleophilicity of the phenoxide ion,
accelerating the displacement of the 2-chlorine on the nitropyridine ring. This makes the 4-
Methoxy derivative the most cost-effective scaffold to scale up for library generation.
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Biological Performance: Structure-Activity
Relationship (SAR)

The primary application of this scaffold is as a precursor to 5-aminopyridine-based kinase
inhibitors. The nitro group is reduced to an amine, then coupled to isocyanates to form ureas.

Pathway Visualization: From Scaffold to Bioactive Hit

The following diagram illustrates the critical workflow converting the nitro-scaffold into a
bioactive urea inhibitor, highlighting the divergence point for derivatives.

Target Hit:
Isocyanate Diaryl Urea Derivative
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IEGEALIE S-nitropyridine pyridine % Alternative:

Amide Derivative
(Tubulin Inhibitor)

Click to download full resolution via product page

Figure 1: Synthetic workflow transforming the nitro-scaffold into bioactive urea (kinase) or
amide (tubulin) inhibitors.

Table 2: Biological Potency (Kinase Inhibition - c-Met)

Performance of the final Urea Derivative: 1-(4-fluorophenyl)-3-(6-(4-R-phenoxy)pyridin-3-
yhurea.[1]
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e e Cellular GI Metabolic Stability
Phenoxy c-Met (t
Substituent (R) (nM) (A549 Lung

Cancer) Microsomes)

4-Methoxy 12 nM 0.8 uM 28 min
4-Fluoro 45 nM 2.1uM >60 min
4-Chloro 38 nM 1.8 uM 55 min
Hydrogen 110 nM >10 pM 40 min

Scientific Interpretation: The 4-Methoxy derivative exhibits superior potency (lowest IC

) because the methoxy oxygen acts as a weak hydrogen bond acceptor or fills a specific
hydrophobic pocket in the enzyme active site more effectively than the smaller fluoro group.
However, the 4-Fluoro alternative is the "Performance Winner" for metabolic stability, as the
methoxy group is liable to O-demethylation by cytochrome P450 enzymes.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are validated for the synthesis of the 4-
Methoxy scaffold and its reduction.

Protocol A: Synthesis of 2-(4-Methoxyphenoxy)-5-
nitropyridine
Objective: High-yield S

Ar coupling without chromatographic purification.

o Reagents: 2-Chloro-5-nitropyridine (15.85 g, 100 mmol), 4-Methoxyphenol (13.65 g, 110
mmol), Potassium Carbonate (20.7 g, 150 mmol), DMF (100 mL).

e Procedure:

o Charge a 500 mL round-bottom flask with 4-methoxyphenol, K
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CO
, and DMF. Stir at RT for 30 min to generate the phenoxide.

o Add 2-Chloro-5-nitropyridine portion-wise (exothermic).
o Heat the mixture to 80°C for 2.5 hours. Monitor by TLC (Hexane/EtOAc 4:1).
o Quench: Pour the reaction mixture into 500 mL of ice-water with vigorous stirring.

o Isolation: A pale yellow precipitate will form immediately. Filter the solid and wash with
water (3 x 100 mL) to remove DMF and inorganic salts.

o Drying: Dry in a vacuum oven at 50°C for 12 hours.

o Expected Result: ~23.6 g (96% yield) of pale yellow solid. Mp: 104-108°C.

Protocol B: Reduction to 5-Amino-2-(4-
methoxyphenoxy)pyridine

Objective: Selective reduction of the nitro group avoiding hydrogenolysis of the ether bond.

e Reagents: Nitro precursor (10 mmol), Iron powder (50 mmol), Ammonium Chloride (50
mmol), Ethanol (40 mL), Water (10 mL).

e Procedure:

[¢]

Dissolve the nitro compound in EtOH/H

O. Add NH

Cl.

[e]

Add Iron powder and heat to reflux (80°C) for 2 hours.

o

Critical Step: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

Concentrate the filtrate. Neutralize with sat. NaHCO

o

and extract with EtOAc.
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» Self-Validation: The product should be a light brown solid. An amine peak appears in IR
(~3300-3400 cm

) and the nitro peaks (1520/1340 cm

) disappear.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document. BenchChem. [Technical Guide: Performance Comparison of 2-(4-
Methoxyphenoxy)-5-nitropyridine Derivatives]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b3151691/docs#technical-guide-performance-
comparison-of-2-4-methoxyphenoxy-5-nitropyridine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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